
(2S,3S)-2-Amino-3-methyl-N-propylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-Amino-3-methylpentanoic acid propylamide is a chiral compound with significant interest in various scientific fields. It is an amide derivative of 2-amino-3-methylpentanoic acid, which is a non-proteinogenic amino acid. The compound’s unique stereochemistry and functional groups make it a valuable subject for research in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-Amino-3-methylpentanoic acid propylamide typically involves the coupling of 2-amino-3-methylpentanoic acid with propylamine. This reaction is facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods: In an industrial setting, the production of (1S,2S)-2-Amino-3-methylpentanoic acid propylamide may involve large-scale coupling reactions using automated synthesizers. The process includes purification steps such as recrystallization or chromatography to ensure high purity and yield. The choice of reagents and solvents is optimized for cost-effectiveness and environmental considerations .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Imines or oximes.
Reduction: Primary amines.
Substitution: N-substituted amides or secondary amines.
科学的研究の応用
Chemistry: The compound is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial for the development of enantioselective catalysts and ligands.
Biology: In biological research, (1S,2S)-2-Amino-3-methylpentanoic acid propylamide is studied for its potential role in enzyme inhibition and as a substrate for studying amino acid transport mechanisms.
Medicine: The compound’s derivatives are explored for their therapeutic potential, particularly in the development of drugs targeting neurological disorders and metabolic diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and advanced materials .
作用機序
The mechanism of action of (1S,2S)-2-Amino-3-methylpentanoic acid propylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites, influencing the activity of enzymes. Additionally, its chiral centers play a role in the selective binding to biological macromolecules, affecting various biochemical pathways .
類似化合物との比較
(1S,2S)-2-Aminocyclohexanecarboxylic acid: Another chiral amino acid derivative with applications in organic synthesis and medicinal chemistry.
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Used in the synthesis of urea derivatives with antimicrobial activity.
Uniqueness: (1S,2S)-2-Amino-3-methylpentanoic acid propylamide stands out due to its specific stereochemistry and functional groups, which provide unique reactivity and binding properties. Its versatility in various chemical reactions and applications in multiple scientific fields highlights its importance in research and industry .
特性
分子式 |
C9H20N2O |
|---|---|
分子量 |
172.27 g/mol |
IUPAC名 |
(2S,3S)-2-amino-3-methyl-N-propylpentanamide |
InChI |
InChI=1S/C9H20N2O/c1-4-6-11-9(12)8(10)7(3)5-2/h7-8H,4-6,10H2,1-3H3,(H,11,12)/t7-,8-/m0/s1 |
InChIキー |
HTYIIBJDYXOJTP-YUMQZZPRSA-N |
異性体SMILES |
CCCNC(=O)[C@H]([C@@H](C)CC)N |
正規SMILES |
CCCNC(=O)C(C(C)CC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2,4-Dimethyl-1-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine](/img/structure/B13723249.png)
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate](/img/structure/B13723252.png)
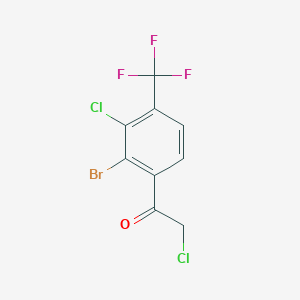
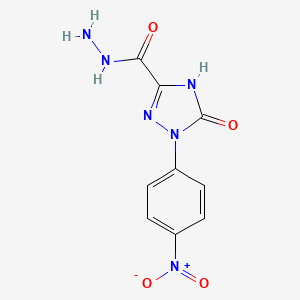
![Methyl 2-acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13723273.png)
![4-amino-N'-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B13723274.png)
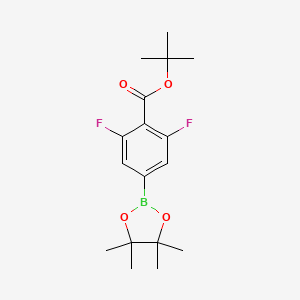
![(1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723284.png)

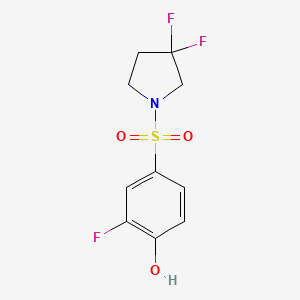
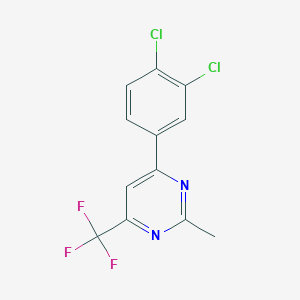
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B13723304.png)
![6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13723305.png)
![2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B13723316.png)
